molecular formula C7H17Cl2N B2547401 1-Chloro-N,N-diethylpropan-2-amine;hydrochloride CAS No. 83843-12-3

1-Chloro-N,N-diethylpropan-2-amine;hydrochloride

Cat. No.: B2547401
CAS No.: 83843-12-3
M. Wt: 186.12
InChI Key: XNEHOHNVUCTUMR-UHFFFAOYSA-N
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Description

1-Chloro-N,N-diethylpropan-2-amine;hydrochloride is a chemical compound with the molecular formula C7H16ClNClH It is a hydrochloride salt of 1-Chloro-N,N-diethylpropan-2-amine, which is an organic compound containing a chloro group and a diethylamino group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-N,N-diethylpropan-2-amine;hydrochloride typically involves the reaction of 1-chloropropan-2-amine with diethylamine in the presence of a suitable solvent and catalyst. The reaction conditions may include:

    Solvent: Common solvents used in the synthesis include chloroform and methanol.

    Catalyst: Catalysts such as triethylamine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N,N-diethylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

1-Chloro-N,N-diethylpropan-2-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-N,N-diethylpropan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The chloro group and diethylamino group play a crucial role in its binding affinity and specificity. The compound may modulate the activity of target proteins or pathways, leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-N,N-diethylpropan-2-amine;hydrochloride can be compared with other similar compounds such as:

    1-Chloro-N,N-dimethylpropan-2-amine: Similar structure but with dimethyl groups instead of diethyl groups.

    1-Chloro-N,N-dipropylpropan-2-amine: Contains dipropyl groups instead of diethyl groups.

    1-Chloro-N,N-diisopropylpropan-2-amine: Contains diisopropyl groups instead of diethyl groups.

Properties

IUPAC Name

1-chloro-N,N-diethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-4-9(5-2)7(3)6-8;/h7H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEHOHNVUCTUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83843-12-3
Record name (1-chloropropan-2-yl)diethylamine hydrochloride
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